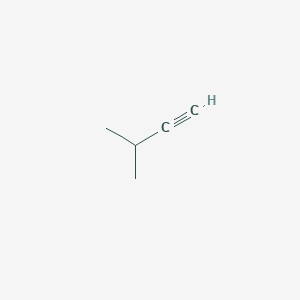

3-Methyl-1-butyne

Overview

Description

3-methyl-1-butyne is a terminal acetylenic compound that is but-1-yne substituted by a methyl group at position 3. It has a role as a metabolite. It is a terminal acetylenic compound and an alkyne. It derives from a hydride of a but-1-yne.

Scientific Research Applications

Preparation and Reactions : It is used in the efficient, selective preparation of 1,2-bis(methylthio)-1, 3-butadiene, which aids in studying Diels-Alder reactions (Garst & Arrhenius, 1981).

Photolysis Mechanism : In a study on photolysis, 3-tert-butyl-3-methyl-1-butyne decomposes primarily from a singlet electronic state, with secondary processes playing a significant role in the initiation of chemical nuclear polarization (Shutova et al., 2001).

Reaction with Methylidyne Radical : When reacting with the methylidyne radical, it generates C4H4 isomers like methylenecyclopropene, vinylacetylene, and 1,2,3-butatriene, as well as smaller hydrocarbons (Nikolayev et al., 2021).

Vibrational Overtone Activation : This compound is involved in the study of reaction channel competition in the isomerization of 1-methylcyclopropene, revealing the production of various butyne and butadiene compounds (Samarasinghe & Snavely, 1988).

Microwave Spectroscopy : Studies of its microwave spectrum indicate that the barrier to internal rotation of the methyl groups is around 3650 ± 500 cal/mole (Mochel et al., 1973).

Solvolysis Reactions : Research shows its reaction with hydrogen chloride in the liquid phase at ambient temperatures, producing various products including monoadducts, diadducts, and substitution products with cyclobutane structures (Stammann & Griesbaum, 1980).

Chemisorption Studies : It chemisorbs on a Si(100)-(2×1) surface as a molecule without dissociation, forming a unique binding structure at room temperature (Kim et al., 2003).

Hydrogenation Studies : It supports a "multicomplexation" mechanism in hydrogenation studies, where active sites on metal surfaces are reversibly deactivated by the adsorption of two molecules of 1-butyne (Boitiaux et al., 1987).

Spectroscopy : Its IR and Raman spectra have been measured, assigning all fundamental vibrations except for the torsional vibration of the methyl group (Saussey et al., 1976).

Corrosion Inhibition : Acetylenic alcohols, including those derived from 3-Methyl-1-butyne, can inhibit iron acid corrosion by improving their initial adsorption onto metal surfaces and subsequent polymeric layer formation (Frignani et al., 2014).

Mechanism of Action

Target of Action

3-Methyl-1-butyne, also known as 3-Methylbut-1-yne, is a terminal alkyne . It is primarily used as a reactant in various chemical reactions . It doesn’t have a specific biological target but serves as a building block in the synthesis of more complex molecules .

Mode of Action

This compound undergoes various chemical reactions due to its terminal alkyne group . For instance, it can participate in a hydrosilylation reaction using phenylsilane . It can also be used in the ruthenium-catalyzed synthesis of functionalized cycloheptadienes and titanium-catalyzed [2+2+1] multicomponent pyrrole synthesis .

Biochemical Pathways

As a chemical reactant, this compound is involved in several synthetic pathways. It is used as a precursor in the total syntheses of (+)-frondosin A, (−)-citrinadin A, (+)-citrinadin B, and coraxeniolide A . It can also be used to prepare maleimide-fused cyclopentenones by reacting with N-substituted maleimides via a Co2(CO)8-mediated Pauson−Khand reaction .

Result of Action

The result of this compound’s action is the formation of new compounds through chemical reactions . For example, it can be used to synthesize functionalized cycloheptadienes and serve as an intermediate in the total synthesis of various complex molecules .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that 3-Methyl-1-butyne can undergo hydrosilylation reactions using phenylsilane

Cellular Effects

It is known to be a terminal alkyne, which suggests that it could potentially interact with various cellular processes

Molecular Mechanism

It is known to be a terminal alkyne, suggesting that it could potentially bind to various biomolecules

Temporal Effects in Laboratory Settings

It is known that this compound has a boiling temperature of approximately 310 K

Metabolic Pathways

It is known that this compound is a metabolite, suggesting that it is involved in some metabolic processes

Properties

IUPAC Name |

3-methylbut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-4-5(2)3/h1,5H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCSRAJGJYMJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208528 | |

| Record name | 3-Methylbut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-23-2 | |

| Record name | 3-Methyl-1-butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbut-1-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbut-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLBUT-1-YNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG5EYU99C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-methyl-1-butyne?

A1: The molecular formula of this compound is C5H8, and its molecular weight is 68.12 g/mol.

Q2: Are there any notable spectroscopic features of this compound?

A2: Yes, studies have characterized its infrared, Raman, and far-infrared spectra. [] This data, along with ab initio calculations, helps understand its vibrational modes and internal rotation. []

Q3: Is there information available about the compatibility of this compound with other materials?

A3: While the provided research doesn't delve deeply into material compatibility, it's important to consider its reactivity when choosing materials. As an alkyne, it can undergo various reactions, particularly with electrophiles and in the presence of catalysts. Always consult compatibility charts and perform appropriate testing.

Q4: Can this compound act as a building block in organic synthesis?

A4: Absolutely! 3-Chloro-3-methyl-1-butyne, a derivative, is a versatile reagent. It's used in synthesizing naturally occurring acetylchromenes, [] a Vitamin E precursor, [] and even the natural product Mollugin. []

Q5: Does this compound play a role in any catalytic processes?

A5: While not directly acting as a catalyst, research highlights its use in studying catalytic reactions. For instance, its reaction with a ruthenium complex yields insights into allenyl to alkenylcarbyne tautomerization. []

Q6: Have there been any computational studies on this compound?

A6: Yes, ab initio calculations have been employed to study its structure, vibrational frequencies, and internal rotation. [, ] This computational data complements experimental findings and aids in interpreting spectroscopic information.

Q7: How do structural modifications of this compound derivatives affect their activity?

A7: Research on acetylenic alcohols as corrosion inhibitors reveals that replacing the acetylenic hydrogen with halogens, especially iodine, enhances their protective action on nickel. [] This highlights the impact of structural changes on activity.

Q8: Are there examples of SAR studies involving this compound in a medicinal chemistry context?

A8: The synthesis and cytotoxic activity evaluation of benzopyranoxanthone analogues, incorporating a this compound derived moiety, demonstrate SAR principles. [, ] These studies highlight how structural variations within this class influence their antiproliferative activity.

Q9: Is there specific information available on SHE regulations concerning this compound?

A9: While the provided research doesn't explicitly address SHE regulations, it's crucial to handle all chemicals with caution. Always consult Safety Data Sheets (SDS) and follow appropriate laboratory safety protocols.

Q10: What analytical techniques are commonly employed in studying this compound and its derivatives?

A10: Various methods are utilized, including:

- Gas chromatography-mass spectrometry (GC-MS): For analyzing reaction products and identifying byproducts. []

- Nuclear magnetic resonance (NMR): To confirm the structures of synthesized compounds. [, , ]

- Infrared (IR) and Raman spectroscopy: For studying vibrational modes and structural characteristics. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B31117.png)

![Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B31121.png)

![Tert-butyl [4-(benzyloxy)phenyl]acetate](/img/structure/B31126.png)